![molecular formula C17H20N4O2 B5564508 1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)
1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is 312.15862589 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biologically Active Derivatives
Compounds with structural elements similar to "1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide" have shown antibacterial and antifungal activities. For example, certain thiophene-3-carboxamide derivatives exhibit significant biological activity, hinting at potential applications in developing new antimicrobial agents (Vasu et al., 2003).
Novel Pyrazolo[1,5‐a]pyrimidine Derivatives
Synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been reported. These compounds were evaluated for their effect against some bacterial and fungal species, showing moderate effects and suggesting their utility in medicinal chemistry for designing new therapeutic agents (H. Abdel‐Aziz et al., 2008).
Antimicrobial Activities of Pyrazole Derivatives
Another study focused on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives. Some of these compounds demonstrated promising activities, which might indicate the potential of similar compounds for antimicrobial drug development (M. Gouda et al., 2010).
Carboxamide and Peptide Synthesis
Research on synthesizing carboxamides or peptides from corresponding carboxylic acids and amines using a specific pyridone derivative suggests possible applications in peptide synthesis. This method offers an advantage by not requiring basic promoters, thus avoiding undesired racemization, which could be crucial for the precise synthesis of peptides and proteins (Isamu Shiina et al., 2003).
Supramolecular Adducts
A study on the cocrystallization of 4-dimethylaminopyridine with various carboxylic acids led to the formation of seven supramolecular adducts. These findings contribute to the field of crystal engineering and could inform the design of new materials with specific molecular recognition properties (W. Fang et al., 2020).
properties
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-9-12(2)21(17(23)15(11)16(18)22)19-10-13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H2,18,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYHRMGIQRUJU-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)N(C)C)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)N(C)C)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
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